4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide
Description
4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a sulfonamide group
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-10-4-6-13(16-12(10)9-17(2,3)25-16)19-26(23,24)15-7-5-11(18)8-14(15)20(21)22/h4-8,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUVFKFXCMDLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzenesulfonamide followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of strong acids and bases, as well as catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The sulfonamide component is known to inhibit bacterial growth by targeting dihydropteroate synthase, essential for bacterial survival.
- Antitumor Activity: Research indicates potential anticancer properties, with derivatives demonstrating cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against tumors .
Medicine
- Pharmaceutical Intermediate: The compound is being explored as an intermediate in drug development, particularly for its potential to modulate biological pathways involved in diseases such as cancer and infections.
Industry
- Material Development: It is utilized in creating new materials with specific properties, including polymers and coatings that may have enhanced durability or functional characteristics.
Case Studies
-
Antimicrobial Testing:
- A study evaluated the antibacterial efficacy of similar sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL, indicating strong potential for development as antimicrobial agents.
- Antitumor Efficacy:
- Enzyme Inhibition Studies:
Data Tables
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrotoluene: Similar in structure but lacks the benzofuran moiety.
2,2,4-trimethyl-2,3-dihydro-1-benzofuran: Contains the benzofuran structure but lacks the sulfonamide group.
Uniqueness
The uniqueness of 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and metabolic pathways.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C16H17ClN2O4S
- Molecular Weight: 364.83 g/mol
The structure features a benzofuran moiety which is known for various biological activities. The presence of the chloro and nitro groups is significant as they often enhance biological potency through various mechanisms.
Anticancer Activity
Recent studies indicate that derivatives of benzofuran, including compounds similar to 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide, exhibit promising anticancer properties. For example:
- Study Findings: A structure–activity relationship (SAR) analysis showed that compounds with a nitro group significantly enhance cytotoxicity against cancer cell lines, such as Erlich ascites carcinoma (EAC) cells. Compounds with additional functional groups (e.g., phenol or chlorine) demonstrated increased binding interactions with cellular targets, leading to improved anticancer activity .
| Compound | CTC50 (µM) | Remarks |
|---|---|---|
| 7a | 5.0 | High cytotoxicity |
| 7c | 3.5 | Enhanced binding interactions |
| 7d | 4.0 | Notable for structural modifications |
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain modifications can lead to significant antibacterial and antifungal activities:
- Findings: A series of benzofuran derivatives were synthesized and tested against various microbial strains. Compounds showed minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 µg/mL against tested strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3 | 8 | Antimycobacterial |
| 4 | 2 | Antifungal |
Metabolic Pathways and Toxicity
The metabolism of 4-chloro-2-nitroaniline, a related compound, provides insights into the potential metabolic pathways for the target compound:
- Metabolism: After administration in rats, the compound was rapidly absorbed and excreted primarily as sulfate conjugates. The metabolites include reactive species that may interact with DNA, raising concerns about mutagenicity .
- Toxicity Assessment: Studies indicate that while acute toxicity is low, there are alerts for mutagenicity based on structural profiling . In vivo assays showed no significant increase in micronucleated cells at high doses, suggesting a need for further investigation into chronic exposure effects.
Case Studies
- Anticancer Efficacy Study:
- Antimicrobial Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
